molecular formula C18H20N4O B2735582 N-[3-(5-Cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propyl]but-2-ynamide CAS No. 2411240-44-1

N-[3-(5-Cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propyl]but-2-ynamide

Cat. No. B2735582
CAS RN: 2411240-44-1
M. Wt: 308.385
InChI Key: CFPNAAGGLHOOIT-UHFFFAOYSA-N
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Description

N-[3-(5-Cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propyl]but-2-ynamide is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. This compound has been found to have a variety of effects on biological systems, making it a valuable tool for studying the mechanisms of action of various drugs and other substances.

Mechanism of Action

The mechanism of action of N-[3-(5-Cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propyl]but-2-ynamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of neurotransmitter levels. This compound has been found to have a variety of effects on biological systems, including the modulation of the levels of dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including monoamine oxidase and acetylcholinesterase. This compound has also been found to modulate the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[3-(5-Cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propyl]but-2-ynamide is its ability to modulate the levels of various neurotransmitters, making it a valuable tool for studying the mechanisms of action of various drugs and other substances. However, there are also some limitations to using this compound in lab experiments. For example, it may have off-target effects on other enzymes and neurotransmitter systems, which could confound the results of experiments.

Future Directions

There are many potential future directions for research on N-[3-(5-Cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propyl]but-2-ynamide. One area of interest is the development of new drugs that target the same enzymes and neurotransmitter systems as this compound. Another potential direction for research is the study of the long-term effects of this compound on biological systems, including its potential to cause toxicity or other adverse effects. Overall, this compound is a valuable tool for scientific research, with many potential applications in the study of the mechanisms of action of various drugs and other substances.

Synthesis Methods

The synthesis of N-[3-(5-Cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propyl]but-2-ynamide is a complex process that involves several steps. The first step is the synthesis of 5-cyclopropyl-4-phenyl-1,2,4-triazole-3-thiol, which is then reacted with propargyl bromide to form 3-(5-cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)prop-1-yne. This compound is then reacted with 2-bromo-N,N-dimethylethanamine to form the final product, this compound.

Scientific Research Applications

N-[3-(5-Cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propyl]but-2-ynamide has a variety of applications in scientific research. One of the main uses of this compound is in the study of the mechanisms of action of various drugs and other substances. It has been found to have a variety of effects on biological systems, including the inhibition of certain enzymes and the modulation of neurotransmitter levels.

properties

IUPAC Name

N-[3-(5-cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c1-2-7-17(23)19-13-6-10-16-20-21-18(14-11-12-14)22(16)15-8-4-3-5-9-15/h3-5,8-9,14H,6,10-13H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFPNAAGGLHOOIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCCCC1=NN=C(N1C2=CC=CC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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